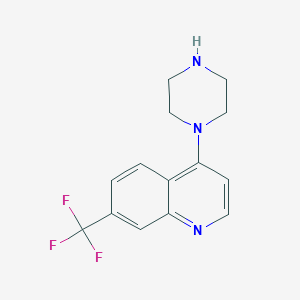

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

描述

属性

IUPAC Name |

4-piperazin-1-yl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVERGOAQAVGIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Trifluoromethyl Group Introduction

The 7-trifluoromethyl group is introduced via direct fluorination or cyclization of pre-fluorinated intermediates . Key methods include:

- Electrophilic Trifluoromethylation : Using reagents like CF₃I or Umemoto’s reagent under palladium catalysis to achieve regioselective substitution at the 7-position.

- Gold-Catalyzed Cyclization : Trifluoromethylated propargyl-amines undergo cyclization in the presence of AuCl₃, forming the quinoline core with inherent CF₃ groups.

Critical Parameters :

Piperazine Substitution at the 4-Position

The 4-chloro-quinoline intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine. A representative procedure involves:

- Reacting 7-trifluoromethyl-4-chloro-quinoline (1 eq) with piperazine (3 eq) in DMF at 130–140°C for 6 hours.

- Neutralization with 5% NaHCO₃, followed by extraction with dichloromethane and recrystallization from hexane/chloroform (8:2).

Yield Optimization :

- Excess piperazine (3–4 eq) ensures complete substitution.

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Stepwise Synthetic Protocols

Two-Step Synthesis from 4-Chloro-7-(trifluoromethyl)quinoline

This industrially scalable method involves:

Step 1: Preparation of 4-Chloro-7-(trifluoromethyl)quinoline

- Starting Material : 7-Aminoquinoline treated with ClCF₃ under Schiemann reaction conditions.

- Conditions : NaNO₂/HCl at 0–5°C, followed by thermal decomposition of the diazonium salt.

Step 2: Piperazine Substitution

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 130–140°C | |

| Reaction Time | 6 hours | |

| Base | Triethylamine | |

| Yield | 72–85% |

Purification : Vacuum filtration and recrystallization from hexane/chloroform.

One-Pot Synthesis via Tandem Cyclization-Substitution

A streamlined approach combines quinoline core formation and piperazine substitution:

- Cyclization : Trifluoromethylated aniline derivatives undergo Conrad-Limpach cyclization with β-keto esters.

- In Situ Substitution : Adding piperazine directly to the reaction mixture post-cyclization.

Advantages :

- Eliminates intermediate isolation, reducing processing time.

- Higher overall yields (78–82%) compared to stepwise methods.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance safety and efficiency:

- Microreactors maintain precise temperature control during exothermic SNAr reactions.

- Residence Time : 30–45 minutes at 140°C, achieving >90% conversion.

Green Chemistry Innovations

- Solvent Recycling : DMF is recovered via distillation, reducing waste.

- Catalytic Piperazine Recovery : Immobilized piperazine on silica gel allows reuse for 5–7 cycles without yield loss.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

化学反应分析

Piperazine Ring Functionalization

The secondary amines in the piperazine moiety undergo protection/deprotection and acylation reactions, critical for multi-step syntheses.

Key Reactions:

-

Boc Protection :

-

Deprotection with TFA :

Electrophilic Aromatic Substitution (EAS)

The quinoline core undergoes bromination at specific positions, influenced by the electron-withdrawing trifluoromethyl (-CF₃) and electron-donating piperazine groups.

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Bromination with NBS/AIBN | MeCN, 25°C, 6 hours | C-6 (inferred) | 85% |

The -CF₃ group at C-7 directs electrophiles to the C-6 and C-8 positions, while the piperazine at C-4 activates the adjacent C-3 and C-5 positions .

Salt Formation

The piperazine nitrogen readily forms pharmaceutically relevant salts with acids:

Stability and Reactivity Trends

科学研究应用

Medicinal Chemistry and Antimalarial Activity

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is structurally related to other quinoline derivatives that have shown significant antimalarial properties. The compound is a key intermediate in the synthesis of piperaquine, a potent antimalarial agent used in Artemisinin-based Combination Therapy (ACT) for treating uncomplicated Plasmodium falciparum malaria .

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on optimizing the structure of piperazine-containing quinolines to enhance their solubility and antimalarial activity. For instance, modifications at the 4 and 7 positions of the quinoline core have been systematically evaluated to improve pharmacological properties. Compounds demonstrating favorable solubility profiles and reduced resistance indices have been identified through SAR studies .

Key Findings

- Enhanced Solubility: The introduction of piperazine moieties significantly increases aqueous solubility without compromising biological activity.

- In Vivo Efficacy: Selected derivatives have shown promising results in vivo against liver stages of malaria parasites, indicating their potential for further development as therapeutic agents .

Several case studies have highlighted the effectiveness of compounds derived from this compound:

- A study demonstrated that specific derivatives showed an EC50 value of 0.44 nM against resistant strains of malaria parasites, indicating high potency .

- Clinical trials involving piperaquine combinations have confirmed their effectiveness in reducing malaria morbidity in endemic regions, with favorable safety profiles.

Potential for Broader Applications

Beyond antimalarial applications, the structural characteristics of this compound suggest potential utility in other therapeutic areas:

- Antimicrobial Activity: Similar quinoline derivatives have exhibited antibacterial properties against various pathogens.

- Cancer Research: Some studies indicate that quinoline derivatives may possess anticancer activity by inhibiting specific cancer cell lines.

作用机制

The mechanism of action of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it has been shown to compromise plasma membrane integrity, leading to cell death . The compound’s ability to elevate intra-lysosomal pH and inhibit autophagosome degradation is also significant in its anticancer activity .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects at Position 7

The trifluoromethyl group at position 7 distinguishes this compound from analogues with other substituents. Key comparisons include:

- Trifluoromethyl (-CF₃): Demonstrates superior potency in kinase inhibition (e.g., c-Met IC₅₀ <1 nM) due to enhanced hydrophobic interactions and electron-withdrawing effects . The -CF₃ group also improves metabolic stability compared to nitro (-NO₂) or chloro (-Cl) groups .

- Chloro (-Cl) : Exhibits moderate antibacterial activity but lower selectivity in kinase assays .

- Nitro (-NO₂): Shows significantly reduced potency, likely due to unfavorable electronic or steric effects .

Piperazine Substitution at Position 4

Piperazine is a common pharmacophore enhancing solubility and target engagement. Comparisons with other substitutions:

- Piperazine vs. Methylpiperazine : Methylation of the piperazine nitrogen (e.g., 4-methylpiperazine) improves solubility without compromising potency, as seen in crystallographic studies .

- Morpholine Substitution : Morpholine-containing analogues show reduced activity, highlighting the importance of the basic piperazine nitrogen for target interaction .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorinated derivatives like 4-Piperazin-1-yl-7-CF₃-quinoline exhibit slower hepatic metabolism due to the stability of C-F bonds .

- Crystal Packing : The trifluoromethyl group influences hydrogen bonding and crystal packing, as observed in X-ray studies (e.g., P1 space group, hydrogen bonding via oxadiazole rings) .

Anticancer Activity

- c-Met Kinase Inhibition: Trisubstituted quinolines with -CF₃ at position 7 (e.g., compound 21b) show nanomolar IC₅₀ values and significant tumor growth inhibition (68–69% in xenograft models) .

- Selectivity : The -CF₃ group contributes to selectivity over related kinases (e.g., Ron) and reduces off-target effects .

Antibacterial Activity

- Piperazinyl quinolones with -CF₃ exhibit broader-spectrum activity compared to fluoroquinolones, with MIC values as low as 0.19 μM against E. coli and S. dysentery .

生物活性

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties, antimalarial effects, and other pharmacological profiles. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Structure and Synthesis

The compound features a piperazine ring and a trifluoromethyl group at the 7-position of the quinoline core. This structural configuration is critical for its biological activity. Research has indicated that modifications at these positions can significantly affect the compound's efficacy against different cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-piperazinylquinoline exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent cytotoxic effects against various breast cancer cell lines, including MDA-MB231, MDA-MB468, and MCF7. The growth inhibition was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%:

| Compound | MDA-MB231 (GI50 µM) | MDA-MB468 (GI50 µM) | MCF7 (GI50 µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cisplatin | 23.7 ± 0.2 | 31.0 ± 0.5 | 25.8 ± 0.4 |

The introduction of different substituents on the piperazine or quinoline moieties has been shown to either enhance or diminish anticancer activity. For example, compounds with a -Cl or -CF3 group at the 7-position generally exhibited better activity compared to those with other substitutions .

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties. Research indicates that derivatives of 4-piperazinylquinoline can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness is often measured by IC50 values, which indicate the concentration needed to kill 50% of the parasites:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

Studies suggest that modifications in the piperazine ring can lead to enhanced antimalarial activity, making this compound a candidate for further development in malaria treatment .

Other Pharmacological Activities

Beyond anticancer and antimalarial effects, derivatives of this compound have shown potential in various other therapeutic areas:

- Antidiabetic : Some analogs have been reported to exhibit insulin-sensitizing effects.

- Antiviral : Certain derivatives have demonstrated activity against HIV.

- Neuroprotective : Compounds related to this scaffold have been explored for their ability to inhibit acetylcholinesterase, suggesting potential applications in Alzheimer's disease therapy .

Case Studies

Several case studies highlight the efficacy of 4-piperazinylquinoline derivatives:

- Breast Cancer Study : A series of derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The study found that specific modifications led to increased selectivity and potency against cancer cells compared to non-cancerous cells .

- Antimalarial Screening : In vitro assays against P. falciparum showed that certain derivatives had IC50 values comparable to established antimalarial drugs like chloroquine, indicating their potential as new therapeutic agents .

常见问题

Q. What synthetic methodologies are commonly used to prepare 4-piperazin-1-yl-7-(trifluoromethyl)quinoline derivatives?

The synthesis typically involves coupling piperazine derivatives with halogenated quinoline precursors. For example, General Procedure F (as referenced in multiple studies) employs nucleophilic substitution reactions under reflux conditions. Key steps include:

- Reacting 7-chloro-4-(piperazin-1-yl)quinoline intermediates with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride).

- Purification via column chromatography (hexane/ethyl acetate gradients) and characterization using -NMR, -NMR, and HRMS to confirm structural integrity .

- Typical yields range from 20% to 35%, influenced by steric hindrance and electronic effects of substituents .

Q. How is the structural characterization of this compound performed?

Structural validation relies on:

- X-ray crystallography : Asymmetric unit analysis reveals dihedral angles between quinoline and piperazine rings (e.g., 88.8° for cyclopropyl-substituted analogs), with bond distances consistent with related quinoline derivatives .

- Spectroscopic techniques : -NMR chemical shifts for the piperazine protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ ~4.2 ppm) are diagnostic. -NMR further confirms CF substitution .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Kinase inhibition (e.g., c-Met) : IC determination using fluorescence polarization assays, with IC values <1 nM reported for potent analogs .

- Anti-inflammatory activity : Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with EC values compared to standard inhibitors like dexamethasone .

Advanced Research Questions

Q. How can structural modifications optimize the pharmacokinetic (PK) profile of this compound?

Key strategies involve:

- Substitution at the piperazine nitrogen : Acetylation (e.g., 4-acetylpiperazine) improves metabolic stability by reducing oxidative deamination.

- Trifluoromethyl positioning : Para-substitution on the quinoline core enhances membrane permeability, as shown in glioblastoma xenograft models with 68–69% tumor growth inhibition at 100 mg/kg doses .

- Solubility enhancement : Introduction of polar groups (e.g., carboxylates) via ester hydrolysis or salt formation (e.g., hydrochloride salts) improves aqueous solubility without compromising target affinity .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC values for c-Met inhibition) are addressed through:

- Structural validation : Confirming batch purity via HPLC and XRPD to rule out polymorphic interference .

- Assay standardization : Using identical cell lines (e.g., NIH-3T3-TPR-Met) and ATP concentrations in kinase assays to ensure reproducibility .

- Computational modeling : Molecular docking (e.g., with c-Met’s active site) identifies steric clashes or hydrogen-bonding variations caused by substituents like 3-nitrobenzylamino groups .

Q. What experimental designs are used to elucidate the mechanism of action in anti-inflammatory applications?

Mechanistic studies employ:

- Cytokine profiling : ELISA-based quantification of TNF-α and IL-6 levels in serum to assess immune modulation .

- Pathway inhibition assays : Western blotting for phosphorylated NF-κB or MAPK proteins in treated macrophages .

- Comparative analysis : Benchmarking against known inhibitors (e.g., celecoxib) to identify shared or novel targets .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Crystallization protocols include:

- Solvent screening : Testing polar aprotic solvents (e.g., DMSO:water mixtures) to achieve monoclinic or triclinic crystal systems .

- Temperature gradients : Slow cooling from 50°C to 25°C promotes nucleation, yielding crystals with V = 1060.0 Å and Z = 2 for structure refinement .

- Refinement tools : SHELXL for small-molecule refinement, with riding models for H-atom placement (U = 1.2U) .

Methodological Challenges and Solutions

Q. How are low synthetic yields addressed in piperazine-quinoline coupling reactions?

Yield optimization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。